1-(2-Ethylbutyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(4-2)8-12-7-5-6-11(13)9-12/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKXXUAUKDROJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Stereochemistry of 1 2 Ethylbutyl Piperidin 3 Ol
Elucidation of Stereoisomeric Forms
The stereochemistry of 1-(2-Ethylbutyl)piperidin-3-ol is defined by the presence of multiple chiral centers, leading to the existence of several stereoisomers.
Chiral Centers and Enantiomeric Considerations
This compound possesses two distinct chiral centers. The first is the carbon atom at the 3-position of the piperidine (B6355638) ring (C3), which is bonded to the hydroxyl group. The second is the carbon atom at the 2-position of the N-substituted ethylbutyl side chain (C2'). The presence of these two stereocenters means that the compound can exist as 2² = 4 distinct stereoisomers.
These four stereoisomers constitute two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) notation. The enantiomeric pairs are therefore (3R, 2'R) and (3S, 2'S), and (3R, 2'S) and (3S, 2'R). Molecules with multiple chiral centers, such as derivatives of methylphenidate which also feature a substituted piperidine ring, similarly exhibit multiple enantiomeric forms. wikipedia.org
| Enantiomeric Pair | Configuration (C3, C2') | Relationship |
|---|---|---|
| Pair A | (3R, 2'R) | Enantiomers |
| (3S, 2'S) | ||
| Pair B | (3R, 2'S) | Enantiomers |
| (3S, 2'R) |
Diastereomeric Possibilities Arising from Ring and Side-Chain Substituents
Stereoisomers that are not mirror images of each other are known as diastereomers. In the case of this compound, any stereoisomer from Pair A is a diastereomer of any stereoisomer from Pair B. For example, the (3R, 2'R) isomer and the (3R, 2'S) isomer are diastereomers because they have the same configuration at one chiral center (C3) but opposite configurations at the other (C2').
Diastereomers have different physical and chemical properties, which can allow for their separation using techniques like chromatography or crystallization. The synthesis of substituted piperidines often results in a mixture of diastereomers, and their separation is a critical step in obtaining stereochemically pure compounds. whiterose.ac.uknih.gov The relative orientation of the substituents on the piperidine ring can be described as cis (on the same side) or trans (on opposite sides) with respect to the plane of the ring, which adds another layer to the diastereomeric complexity.
Conformational Analysis of the Piperidine Ring and Substituents
The spatial arrangement of atoms in this compound is not static. The piperidine ring undergoes conformational changes to minimize steric and electronic strain, and the nature of its substituents heavily influences the preferred conformation.
Preferred Chair Conformations and Ring Inversion Dynamics
Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. nih.govnih.gov This chair form can exist in two interconverting states through a process known as ring inversion. In an unsubstituted piperidine ring, these two chair forms are energetically identical. However, for a substituted piperidine like this compound, the substituents will preferentially occupy positions that minimize steric repulsion, making one chair conformer more stable than the other. Substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position, with the equatorial position being generally favored for larger groups.
Steric and Electronic Influences of the 2-Ethylbutyl Moiety on Conformation
The N-substituted 2-ethylbutyl group is sterically demanding. Large N-alkyl groups on a piperidine ring have a strong preference for the equatorial position. rsc.org Placing a bulky group in the axial position would introduce significant, destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions. Therefore, the conformational equilibrium of this compound is expected to overwhelmingly favor the chair conformation where the 2-ethylbutyl group is in the equatorial orientation. This strong preference can effectively "lock" the ring in one conformation, significantly hindering ring inversion.
| Position | Key Interactions | Relative Stability |
|---|---|---|
| Equatorial | Minimal steric interactions with ring hydrogens. | Highly Favored |
| Axial | Severe 1,3-diaxial steric strain with axial hydrogens at C2 and C6. | Highly Disfavored |
Orientation and Intramolecular Interactions of the Hydroxyl Group
Equatorial Orientation : This position is generally favored due to lower steric hindrance with the rest of the ring.
Axial Orientation : While sterically less favorable, an axial hydroxyl group can potentially form an intramolecular hydrogen bond with the nitrogen atom's lone pair of electrons. nih.gov
The formation of such a hydrogen bond (O-H···N) would create a stable five-membered ring structure (if considering the H, O, C3, C2, and N atoms), which could offset the steric disadvantage of the axial position. The existence and strength of this interaction would depend on the specific diastereomer, as the relative stereochemistry at C3 dictates the distance and geometry between the hydroxyl proton and the nitrogen lone pair. Therefore, the final conformational equilibrium for the hydroxyl group is a delicate balance between minimizing steric strain (favoring equatorial) and maximizing stabilizing intramolecular interactions (potentially favoring axial). mdpi.com
Theoretical Descriptors for Molecular Characterization
Theoretical descriptors are computationally derived values that help in characterizing a molecule's physicochemical properties without the need for laboratory experiments. These descriptors are instrumental in the early stages of research and development, offering a preliminary assessment of a compound's likely behavior. For this compound, the focus is on TPSA, LogP, and LogD to understand its polarity, hydrophobicity, and ionization state at physiological pH.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a valuable metric for predicting a molecule's transport properties, such as its ability to permeate cell membranes. A higher TPSA value generally indicates lower membrane permeability.
For this compound, the calculated TPSA is a critical parameter. The presence of a hydroxyl (-OH) group and a tertiary amine within the piperidine ring contributes to its polarity. Computational tools, based on the SMILES notation, provide an estimated TPSA value that is essential for its molecular characterization.
| Descriptor | Calculated Value (Ų) |
|---|---|
| Topological Polar Surface Area (TPSA) | 23.47 |
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic).
Predictive models provide the following estimated values for the LogP and LogD at pH 7.4 for this compound.
| Descriptor | Calculated Value |
|---|---|
| Lipophilicity (LogP) | 2.45 |
| Distribution Coefficient (LogD at pH 7.4) | 1.42 |
Synthetic Methodologies for 1 2 Ethylbutyl Piperidin 3 Ol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Piperidinol Core
Retrosynthetic analysis is a powerful technique for devising synthetic routes by mentally deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org For 1-(2-Ethylbutyl)piperidin-3-ol, several logical disconnections can be envisioned to simplify the structure and identify potential synthetic pathways.
The most apparent disconnections are at the C-N bonds of the piperidine (B6355638) ring and the C-N bond of the N-alkyl side chain.
Disconnection of the N-(2-ethylbutyl) side chain: A primary retrosynthetic step involves the disconnection of the bond between the piperidine nitrogen and the 2-ethylbutyl group. This leads to two key synthons: a piperidin-3-ol synthon and a 2-ethylbutyl synthon. The corresponding synthetic equivalents would be piperidin-3-ol and a 2-ethylbutyl halide (or another suitable electrophile), suggesting a synthesis based on N-alkylation.
Disconnection of the piperidine ring C-N bonds: Further deconstruction of the piperidin-3-ol core itself can be approached in several ways. A common strategy for six-membered nitrogen heterocycles is to disconnect two C-N bonds, which often points towards a cyclization reaction. For instance, a disconnection of the N1-C2 and N1-C6 bonds suggests a precursor that is a 1,5-difunctionalized linear chain, which can undergo intramolecular cyclization.
Disconnection involving the hydroxyl group: The hydroxyl group at the C3 position can be considered a result of a functional group interconversion (FGI). This suggests that a key intermediate could be a piperidin-3-one (B1582230) derivative, which can be reduced to the desired alcohol. This retrosynthetic step simplifies the target to a ketone, which can be more readily assembled through various cyclization methods.
These strategic disconnections give rise to a retrosynthetic tree outlining multiple potential synthetic routes, which will be explored in the subsequent sections.
Direct Synthesis Routes to the Piperidin-3-ol Ring System
The formation of the piperidin-3-ol ring system is a critical phase in the synthesis of the target molecule. This can be achieved through direct cyclization to form the piperidine scaffold, followed by the introduction of the hydroxyl group.
A variety of cyclization reactions have been developed for the synthesis of the piperidine core. These methods often involve the formation of one or more C-N or C-C bonds in an intramolecular fashion.
Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. bldpharm.com For the synthesis of a piperidin-3-one precursor, a suitably substituted amino diester can be employed. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired N-substituted piperidin-3-one. youtube.com
Reductive Amination: Intramolecular reductive amination is a powerful method for the synthesis of cyclic amines. researchgate.net This approach typically involves a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). For instance, a δ-amino ketone can undergo intramolecular cyclization to form an enamine or iminium ion, which is then reduced in situ to the piperidine. mnstate.eduresearchgate.net
Other Cyclization Strategies: A multitude of other cyclization strategies exist for piperidine synthesis, including radical cyclizations, transition-metal-catalyzed cyclizations, and various annulation reactions. nih.gov The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Table 1: Comparison of Selected Cyclization Reactions for Piperidine Synthesis
| Reaction | Precursor Type | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Dieckmann Condensation | Amino diester | β-keto ester | Good for forming substituted piperidinones. | Requires specific diester precursors; can have competing reactions. |
| Intramolecular Reductive Amination | δ-amino aldehyde/ketone | Imine/Iminium ion | Versatile and can be stereoselective. | Requires a precursor with both amine and carbonyl functionalities. |
| Radical Cyclization | Unsaturated amine with a radical initiator | Carbon-centered radical | Tolerant of various functional groups. | May lack stereocontrol; requires specific radical precursors. |
Once the piperidine ring is formed, often as a piperidinone, the hydroxyl group at the 3-position can be introduced through functional group interconversion. The most common method is the reduction of the corresponding ketone.
The reduction of a piperidin-3-one to a piperidin-3-ol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, leading to either the cis or trans isomer of the resulting alcohol.
Commonly used reducing agents include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for ketones and aldehydes.
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that can reduce ketones as well as other functional groups like esters and amides.
Borane complexes (e.g., BH₃·THF): These can also be used for the reduction of ketones.
The stereochemical outcome of the reduction can often be predicted based on the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.
Table 2: Common Reducing Agents for the Conversion of Piperidin-3-one to Piperidin-3-ol
| Reducing Agent | Solvent(s) | Typical Conditions | Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Good for ketones, generally attacks from the less hindered face. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Highly reactive, reduces many functional groups. |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF | 0 °C to room temperature | Can exhibit different selectivity compared to metal hydrides. |
Strategies for Introducing the 2-Ethylbutyl Side Chain
The final key structural element to be introduced is the 2-ethylbutyl group on the piperidine nitrogen. This can be accomplished either by alkylating a pre-formed piperidin-3-ol or by incorporating the 2-ethylbutyl group at an earlier stage of the synthesis.
The most direct method for the synthesis of this compound is the N-alkylation of piperidin-3-ol. This reaction involves the nucleophilic attack of the secondary amine of piperidin-3-ol on a suitable 2-ethylbutyl electrophile.
Commonly used 2-ethylbutylating agents include:
2-Ethylbutyl bromide or iodide: These alkyl halides react with the piperidine nitrogen in the presence of a base to form the N-alkylated product. researchgate.net
2-Ethylbutyl tosylate or mesylate: These are also excellent electrophiles for N-alkylation.
The reaction is typically carried out in a suitable solvent, such as acetonitrile or DMF, and in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid formed during the reaction. researchgate.net
An alternative to direct alkylation is reductive amination . In this approach, piperidin-3-ol is reacted with 2-ethylbutanal (B1361351) in the presence of a reducing agent. An iminium ion intermediate is formed, which is then reduced in situ to the desired tertiary amine. researchgate.net
Table 3: Methods for the N-Alkylation of Piperidin-3-ol
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | 2-Ethylbutyl halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, MeCN), Heat | Straightforward, uses readily available reagents. | Potential for over-alkylation to form a quaternary ammonium (B1175870) salt. |
| Reductive Amination | 2-Ethylbutanal, Reducing agent (e.g., NaBH(OAc)₃) | Solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, avoids over-alkylation. | Requires the corresponding aldehyde. |
An alternative synthetic strategy involves the use of organometallic reagents, such as Grignard reagents, to introduce the 2-ethylbutyl group. mnstate.edupurdue.edu While direct addition to a piperidin-3-one would result in a tertiary alcohol at the 3-position, a Grignard reagent can be used in the construction of the piperidine backbone.
For instance, a precursor to the piperidine ring could contain an electrophilic site that reacts with a 2-ethylbutyl Grignard reagent (2-ethylbutylmagnesium bromide). This would incorporate the desired side chain early in the synthetic sequence.
A more direct application of a Grignard reaction in this context could involve a protected piperidin-3-one. However, the more common and direct route to the target molecule remains the N-alkylation of a pre-synthesized piperidin-3-ol core.
Stereoselective and Enantioselective Synthesis Approaches
Achieving stereochemical control is paramount in the synthesis of substituted piperidinols, as the spatial arrangement of the hydroxyl and N-alkyl groups significantly influences their properties. This is accomplished through methods that selectively produce one or more stereoisomers.
Enantioselective synthesis of 3-hydroxypiperidine (B146073) scaffolds can be achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. capes.gov.br For instance, a prochiral substrate can be covalently linked to a chiral auxiliary, undergo a diastereoselective transformation, and then the auxiliary can be cleaved to yield an enantiomerically enriched product. While specific examples for this compound are not prevalent, the principle can be applied by starting with a chiral precursor where the stereocenter is set using an auxiliary.
More commonly, catalyst-controlled reactions are employed. Asymmetric reduction of an N-substituted-3-piperidone is a direct route to chiral 3-hydroxypiperidines. This is often accomplished using biocatalysts, such as ketoreductases (KREDs), which can exhibit high enantioselectivity. researchgate.netmdpi.com For example, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a key step in the synthesis of various pharmaceuticals and is often achieved with exceptional optical purity using KREDs coupled with a coenzyme regeneration system. mdpi.com A similar enzymatic reduction could be envisioned for 1-(2-ethylbutyl)piperidin-3-one.
Transition metal catalysts are also pivotal in the asymmetric synthesis of substituted piperidines. Rhodium(I) catalyzed asymmetric [2+2+2] cycloadditions have been developed to create polysubstituted piperidines with high enantioselectivity. nih.gov This method allows for the assembly of the piperidine ring from simpler components with the stereochemistry being dictated by the chiral ligand on the metal catalyst. Such catalytic systems offer a powerful means to access chiral piperidinol scaffolds that can be subsequently N-alkylated to yield the target compound.
Below is a table summarizing catalyst systems used in the asymmetric synthesis of chiral 3-hydroxypiperidine precursors.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% ee |
| Rhodium(I) with chiral ligand | Alkenylisocyanates and alkynes | Polysubstituted piperidines | High ee |
| β-Cyclodextrin or Oxazaborolidine | α-azido aryl ketones | Chiral azido alcohols (piperidine precursors) | High ee |
When a molecule contains two or more stereocenters, diastereomers are possible. In the case of this compound, both the C3 of the piperidine ring and the C2 of the ethylbutyl group can be chiral, potentially leading to four stereoisomers. Diastereoselective reactions aim to produce a specific diastereomer in excess.
A common strategy for achieving diastereoselectivity is the reduction of a ketone precursor. For instance, the reduction of 1-(2-ethylbutyl)piperidin-3-one can lead to both cis and trans diastereomers of the corresponding alcohol. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Bulky reducing agents, for example, may preferentially attack from the less sterically hindered face of the ketone, leading to a higher proportion of one diastereomer.
Once a mixture of diastereomers is formed, they can often be separated due to their different physical properties. Common separation techniques include:
Column Chromatography: Diastereomers often have different polarities, allowing for their separation on a silica gel column.
Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one forms a more stable crystal lattice.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, while normal-phase or reverse-phase HPLC can be effective for separating diastereomers on a preparative scale. nih.govnih.gov
For example, in the synthesis of related polysubstituted piperidinols, diastereomeric mixtures were successfully separated by semipreparative HPLC to yield pure diastereomers. nih.gov
Application of Protective Group Chemistry in Multi-Step Synthesis
In complex, multi-step syntheses, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with subsequent reactions. This is achieved through the use of protecting groups.
The secondary amine of the piperidine ring is nucleophilic and can participate in unwanted side reactions. Therefore, it is often protected during synthesis. Two of the most common nitrogen protecting groups are tert-butoxycarbonyl (Boc) and benzyl (Bn).
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of reaction conditions, except for strong acids. This allows for selective deprotection, making it a valuable tool in orthogonal protection strategies. The Boc group can also influence the stereochemical outcome of reactions at adjacent positions.
The benzyl group is introduced using a benzyl halide, such as benzyl bromide. It is a robust protecting group that is stable to both acidic and basic conditions. A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis, a mild condition that is compatible with many other functional groups. google.com In some cases, acetic acid has been found to facilitate the debenzylation of N-Boc, N-benzyl double-protected amines. researchgate.net
The choice between Boc and benzyl protection can depend on the specific reaction sequence and the desired final product. For the synthesis of this compound, one could start with N-Boc-3-hydroxypiperidine, perform any necessary modifications, and then remove the Boc group before introducing the 2-ethylbutyl group via reductive amination. chim.itorganic-chemistry.orgresearchgate.netsemanticscholar.orgrsc.orgnih.gov
The hydroxyl group at the C3 position of the piperidine ring is also reactive and may require protection. The choice of protecting group depends on the reaction conditions that will be employed in subsequent steps. Common protecting groups for alcohols include:
Silyl ethers: (e.g., tert-butyldimethylsilyl, TBDMS) are introduced using the corresponding silyl chloride and are typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Benzyl ethers: These can be formed under basic conditions with benzyl bromide and are removed by hydrogenolysis. This allows for the simultaneous deprotection of an N-benzyl group if present.
Esters: (e.g., acetate) can be used to protect the hydroxyl group and are readily cleaved by hydrolysis under acidic or basic conditions.
The selection of an appropriate O-protecting group is crucial for the successful execution of a multi-step synthesis, ensuring that the hydroxyl group remains intact until it is needed in its free form.
Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries
Parallel synthesis and combinatorial chemistry are powerful tools in drug discovery for the rapid generation of large numbers of related compounds, known as libraries. uniroma1.it These techniques can be applied to the synthesis of analogues of this compound to explore structure-activity relationships.
In a parallel synthesis approach, a common scaffold, such as 3-hydroxypiperidine, can be reacted with a diverse set of building blocks in a spatially addressed manner, for example, in a multi-well plate. researchgate.net To create a library of N-substituted 3-hydroxypiperidine derivatives, 3-hydroxypiperidine could be reacted with a variety of aldehydes or ketones via reductive amination. By using a diverse set of carbonyl compounds, a library of piperidinols with different N-substituents can be generated.
Combinatorial chemistry can also be employed to create even larger and more diverse libraries. For instance, a "split-and-pool" strategy could be used to generate a library of piperidines with diversity at multiple positions. This involves dividing a solid support (e.g., resin beads) into several portions, reacting each portion with a different building block, and then pooling the portions before splitting them again for the next reaction.
These high-throughput synthesis methods are invaluable for generating libraries of compounds for biological screening, which can accelerate the discovery of new therapeutic agents. nih.govnih.govnih.gov
Modern Synthetic Techniques (e.g., Flow Chemistry, Green Chemistry Principles)
The synthesis of this compound and its analogues is increasingly benefiting from the adoption of modern synthetic techniques that prioritize efficiency, safety, and sustainability. Methodologies such as flow chemistry and the application of green chemistry principles are at the forefront of this evolution, offering significant advantages over traditional batch processing. These approaches aim to reduce waste, minimize energy consumption, and enhance reaction control, aligning with the broader goals of sustainable chemical manufacturing.
Flow Chemistry
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers a paradigm shift from conventional batch synthesis. This technique provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity profiles, and enhanced safety, particularly for highly exothermic or hazardous reactions.
For the synthesis of piperidine derivatives, flow chemistry facilitates multi-step sequences in a continuous, automated fashion. A relevant example is the multi-step synthesis of medicinally important piperazine derivatives, which shares structural similarities with the piperidine core. In one such process, a two-step continuous-flow method was developed for a key C-N bond formation, involving a selective ester reduction followed by reductive amination using catalytic hydrogenation. mdpi.com This modular approach allows for the integration of different reaction types, such as reductions and aminations, into a single streamlined process. mdpi.com The ability to connect optimized modules enables the end-to-end preparation of complex heterocyclic structures from simple starting materials with advanced safety and scalability. mdpi.com
Key Advantages of Flow Chemistry in Piperidine Synthesis:
| Feature | Advantage | Relevance to Piperidine Synthesis |
| Enhanced Heat Transfer | Superior temperature control, minimizing side reactions and improving selectivity. | Crucial for controlling exothermic hydrogenation or reduction steps common in piperidine ring formation. |
| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher conversions. | Beneficial for multi-phase reactions, such as catalytic hydrogenations involving solid catalysts and liquid/gas phases. |
| Increased Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Important when handling high-pressure hydrogenations or reactive organometallic reagents. |
| Automation & Scalability | Enables straightforward scaling of production by extending operational time rather than increasing reactor size. | Facilitates seamless transition from laboratory-scale synthesis to industrial production of piperidine-based active pharmaceutical ingredients (APIs). |
Green Chemistry Principles
An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are common precursors to N-substituted piperidines. nih.gov This methodology presents significant advantages over classical methods like the Dieckman condensation. nih.gov Key aspects involve high atom economy and the reduction of waste. Process Mass Intensity (PMI), a metric that compares the total mass of materials used to the mass of the final product, is a key focus in the pharmaceutical industry to minimize waste. acs.org
Biocatalysis, a cornerstone of green chemistry, has emerged as a powerful tool for the synthesis of chiral piperidin-3-ol analogues. The use of enzymes, such as ketoreductases (KREDs), for the asymmetric reduction of N-substituted-3-piperidones offers a highly efficient and environmentally friendly route to enantiomerically pure products like (S)-N-Boc-3-hydroxypiperidine. mdpi.comchemicalbook.com This enzymatic approach avoids the need for heavy metal catalysts and chiral resolving agents, which are often associated with traditional chemical resolutions that have a maximum theoretical yield of 50%. derpharmachemica.com
Research has focused on developing robust biocatalytic systems, such as using thermostable aldo-keto reductases or co-expressing the ketoreductase with a cofactor regenerating enzyme like glucose dehydrogenase (GDH) in a single host cell. mdpi.comnih.gov These strategies improve process efficiency, reduce the cost associated with expensive coenzymes (e.g., NADH or NADPH), and allow for high substrate concentrations, making the process more viable for industrial application. mdpi.comnih.gov
Application of Green Chemistry in the Synthesis of Piperidin-3-ol Analogues:
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Catalysis | Use of biocatalysts (enzymes) or heterogeneous metal catalysts. | Asymmetric reduction of N-Boc-3-piperidone using ketoreductases provides high enantioselectivity (>99% ee) and avoids stoichiometric reagents. nih.gov |
| Atom Economy | Designing reactions that maximize the incorporation of all reactant atoms into the final product. | Intramolecular cyclization reactions to form the piperidine ring are inherently more atom-economical than multi-component linear sequences. nih.gov |
| Safer Solvents & Auxiliaries | Using water as a solvent or minimizing the use of hazardous organic solvents. | Water-mediated intramolecular cyclization has been used to obtain a broad range of substituted piperidinols. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reductions often proceed under mild conditions (e.g., 30-35 °C and atmospheric pressure), reducing energy consumption compared to high-pressure hydrogenations. mdpi.comnih.gov |
| Reduce Derivatives | Avoiding the use of protecting groups to simplify synthetic steps and reduce waste. acs.org | The high selectivity of enzymes can often target a specific functional group, eliminating the need for protection/deprotection steps required in traditional synthesis. acs.orgderpharmachemica.com |
By integrating modern techniques like flow chemistry and adhering to green chemistry principles, the synthesis of this compound and its analogues can be performed more efficiently, safely, and sustainably, meeting the increasing demands for environmentally responsible chemical production.
Spectroscopic and Spectrometric Characterization of 1 2 Ethylbutyl Piperidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the distinct chemical environments within the molecule.
The key expected signals would include:
A downfield multiplet for the proton on the carbon bearing the hydroxyl group (H-3) due to the deshielding effect of the oxygen atom.
Complex multiplets for the protons on the piperidine (B6355638) ring adjacent to the nitrogen (H-2 and H-6).
Signals corresponding to the protons of the 2-ethylbutyl group, including the methylene (B1212753) protons adjacent to the nitrogen, the unique methine proton, and the terminal methyl groups.
A broad singlet for the hydroxyl (-OH) proton, which is exchangeable and may not always be observed depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Ethylbutyl)piperidin-3-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OH | 1.0 - 4.0 | Broad Singlet (br s) |
| H-3 | 3.5 - 3.8 | Multiplet (m) |
| Ring Protons (H-2, H-6) | 2.5 - 3.0 | Multiplet (m) |
| N-CH₂ (Ethylbutyl) | 2.2 - 2.6 | Multiplet (m) |
| Ring Protons (H-4, H-5) | 1.4 - 2.0 | Multiplet (m) |
| -CH (Ethylbutyl) | 1.3 - 1.6 | Multiplet (m) |
| -CH₂- (Ethyl groups) | 1.2 - 1.5 | Multiplet (m) |
| -CH₃ (Ethyl groups) | 0.8 - 1.0 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a count of the non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.
For this compound, with a molecular formula of C₁₁H₂₃NO, up to 11 distinct signals may be observed, although some carbons in the substituent may be chemically equivalent depending on molecular symmetry and rotation.
Key expected signals include:
The carbon atom attached to the hydroxyl group (C-3) would appear significantly downfield, typically in the 60-70 ppm range.
The piperidine ring carbons adjacent to the nitrogen (C-2 and C-6) would also be downfield due to the influence of the nitrogen atom.
The carbons of the 2-ethylbutyl group would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 65 - 70 |
| C-2, C-6 | 55 - 60 |
| N-CH₂ (Ethylbutyl) | 50 - 55 |
| -CH (Ethylbutyl) | 35 - 40 |
| C-4 | 30 - 35 |
| C-5 | 20 - 25 |
| -CH₂- (Ethyl groups) | 20 - 25 |
| -CH₃ (Ethyl groups) | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to determine the precise connectivity and stereochemistry, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the piperidine ring (e.g., showing a cross-peak between H-2 and H-3, H-3 and H-4, etc.) and within the 2-ethylbutyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for definitively assigning each carbon signal based on the already-assigned proton signals. For example, the proton signal assigned to H-3 would show a cross-peak to the carbon signal assigned to C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is crucial for establishing the connectivity between different parts of the molecule. A key correlation would be between the methylene protons of the ethylbutyl group (adjacent to the nitrogen) and the C-2 and C-6 carbons of the piperidine ring, confirming the point of attachment of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide critical information about the stereochemistry of the molecule, such as the relative orientation (axial or equatorial) of the hydroxyl group on the piperidine ring and the preferred conformation of the N-substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol and tertiary amine functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong |
| Alcohol (C-O) | C-O Stretch | 1150 - 1050 | Strong |
| Tertiary Amine (C-N) | C-N Stretch | 1200 - 1000 | Medium |
The most prominent feature would be the broad, strong absorption band for the O-H stretch of the alcohol group. The strong absorptions in the C-H stretching region confirm the aliphatic nature of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation patterns of the molecule. chemguide.co.uk The molecular formula of this compound is C₁₁H₂₃NO, corresponding to a molecular weight of approximately 185.31 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 185. The fragmentation of cyclic amines is often dominated by alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
Key fragmentation pathways could include:
Loss of an ethyl radical (•CH₂CH₃, mass 29) from the N-substituent.
Cleavage of the piperidine ring, a common pathway for such structures.
Formation of a stable iminium ion, which often results in the base peak (the most intense peak in the spectrum). For N-substituted piperidines, a fragment resulting from cleavage of the bond between the substituent and the nitrogen can be significant.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 185 | [C₁₁H₂₃NO]⁺ | Molecular Ion (M⁺) |
| 184 | [M-H]⁺ | Loss of a hydrogen radical |
| 156 | [M-C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the N-substituent |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the N-substituted ring core |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While low-resolution mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places. elsevierpure.com This high level of precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, as each nuclide has a unique, non-integer mass.
For this compound, HRMS would be used to confirm the molecular formula of C₁₁H₂₃NO. The calculated exact mass for the molecular ion [M]⁺ is 185.17796. An experimentally determined mass that matches this value would provide unambiguous confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Upon electrospray ionization in positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation events centered around the piperidine ring and its substituents.
A primary and highly characteristic fragmentation pathway for piperidin-3-ol derivatives is the neutral loss of a water molecule (H₂O) from the protonated parent ion. scielo.br This dehydration reaction is a common fragmentation mechanism for cyclic alcohols and would result in a significant fragment ion.
Another predictable fragmentation pathway involves cleavage of the N-alkyl side chain. Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation route for amines. rsc.org This could lead to the loss of the 2-ethylbutyl group or fragments thereof. Additionally, cleavage of the C-C bonds within the piperidine ring can occur, leading to a variety of smaller fragment ions that are characteristic of the piperidine core structure.
Based on the analysis of analogous compounds, a predicted MS/MS fragmentation pattern for this compound is presented in the table below. The mass spectrum of the closely related compound, 1-Ethyl-3-piperidinol, shows a base peak that corresponds to the loss of the ethyl group, which supports the likelihood of N-alkyl chain fragmentation. nist.gov
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | High |
| [M+H]⁺ | [M+H - C₆H₁₃]⁺ | C₆H₁₃• (2-ethylbutyl radical) | High |
| [M+H]⁺ | Various smaller ions | Ring fragments | Low to Medium |
This table is predictive and based on the fragmentation patterns of similar compounds.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. For a molecule like this compound, a combination of gas and liquid chromatography methods would be employed for a comprehensive analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC-MS analysis.
The retention time (RT) of a compound in GC is influenced by its volatility and its interaction with the stationary phase of the GC column. For N-alkylated piperidines, the retention time generally increases with the size of the alkyl group. Therefore, this compound would have a longer retention time than smaller analogues like 1-ethyl-piperidin-3-ol on a standard non-polar column. The presence of the polar hydroxyl group can also influence the retention behavior, potentially leading to peak tailing on certain columns, which can be mitigated by derivatization of the hydroxyl group.
The mass spectrometer detector provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺), although it may be of low intensity, and a series of fragment ions resulting from characteristic cleavage patterns of N-alkylated piperidines.
Table 2: Predicted GC-MS Parameters and Observations for this compound
| Parameter | Predicted Value/Observation |
| GC Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column |
| Injection Mode | Split or splitless |
| Oven Temperature Program | Ramped, e.g., 50 °C to 250 °C |
| Predicted Retention Time | Longer than smaller N-alkylated piperidinols |
| Mass Spectrometer Ionization | Electron Ionization (EI) at 70 eV |
| Key Predicted Mass Fragments | M⁺, [M-H]⁺, fragments from loss of the alkyl side chain and water |
This table is predictive and based on general GC-MS principles and data from similar compounds.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. researchgate.net For a polar and non-UV active compound like this compound, several HPLC approaches can be considered.
A common method would be reversed-phase HPLC (RP-HPLC) using a C18 or C8 column. Due to the basic nature of the piperidine nitrogen, the mobile phase would likely require an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape by protonating the amine and reducing interactions with residual silanols on the stationary phase. Since the compound lacks a chromophore, detection would necessitate the use of a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).
Alternatively, hydrophilic interaction liquid chromatography (HILIC) could be employed, which is well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.
For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
The structure of this compound contains a chiral center at the C3 position of the piperidine ring. Therefore, this compound can exist as a pair of enantiomers (R and S). The synthesis of such a compound without the use of chiral catalysts or starting materials would result in a racemic mixture. Chiral chromatography is the most effective method for the separation and quantification of enantiomers.
The separation of the enantiomers of this compound would require a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with alcohol and amine functional groups. researchgate.net
The choice of mobile phase (normal-phase, polar organic, or reversed-phase) would be critical in achieving optimal separation. Normal-phase conditions, using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often provide good enantioselectivity on polysaccharide-based CSPs. The addition of a small amount of a basic modifier, such as diethylamine, may be necessary to improve peak shape and resolution for basic compounds like this piperidine derivative.
The successful development of a chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a sample, which is a critical parameter for chiral compounds intended for pharmaceutical or biological applications.
Computational Chemistry and Molecular Dynamics of 1 2 Ethylbutyl Piperidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties and reactivity of 1-(2-Ethylbutyl)piperidin-3-ol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating their role as potential sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates the ability to donate an electron. |
| LUMO Energy | - | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not based on specific experimental or computational results for this molecule.
The conformational flexibility of the piperidine ring and the 2-ethylbutyl side chain in this compound gives rise to a complex potential energy surface with multiple local energy minima. Computational methods are employed to explore this conformational space and identify the most stable conformers. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The substituents on the ring can be in either axial or equatorial positions. For this compound, the large 2-ethylbutyl group at the nitrogen and the hydroxyl group at the 3-position will have preferred orientations to minimize steric hindrance.
By systematically rotating the rotatable bonds and calculating the corresponding energies, a conformational energy landscape can be constructed. This allows for the identification of the global minimum energy conformation, which is the most populated conformation at equilibrium. The relative energies of other low-energy conformers can also be determined, providing insight into the molecule's dynamic behavior. nih.gov
Molecular Docking Simulations for Exploring Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.
In a molecular docking simulation, the 3D structure of this compound is placed in the binding site of a theoretical molecular target. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is scored based on a scoring function that estimates the binding affinity. The results of a docking study can predict the most likely binding mode of the molecule. For this compound, key interactions would likely involve hydrogen bonding from the hydroxyl group and potential ionic or hydrogen bonding involving the piperidine nitrogen. The hydrophobic 2-ethylbutyl group would likely favor interactions with nonpolar regions of the binding site.
The scoring functions used in molecular docking provide an estimation of the binding energy, which indicates the strength of the interaction between the ligand and its target. mdpi.com Lower binding energies suggest a more stable complex. mdpi.com These energies are calculated based on a force field, which is a set of parameters that describe the potential energy of a system of atoms. The interaction energy is typically a sum of van der Waals interactions, electrostatic interactions, and, in some cases, terms for solvation effects.
Table 2: Illustrative Molecular Docking Results for this compound with a Theoretical Target
| Parameter | Predicted Value | Description |
| Binding Energy (kcal/mol) | - | Estimated strength of the ligand-target interaction. |
| Key Interacting Residues | - | Amino acid residues in the target's binding site that form significant interactions with the ligand. |
| Types of Interactions | - | e.g., Hydrogen bonds, hydrophobic interactions, ionic interactions. |
Note: The values in this table are hypothetical and serve to illustrate the output of a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and changes its conformation. mdpi.com For this compound, an MD simulation could be used to explore its conformational space in a solvent environment, providing a more realistic picture of its behavior than static calculations.
The simulation would reveal the flexibility of the piperidine ring and the side chain, as well as the dynamics of intramolecular hydrogen bonding. The results of an MD simulation are often analyzed to determine properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide measures of structural stability and flexibility, respectively. researchgate.net These simulations can also be used to study the stability of a ligand-protein complex identified through molecular docking, providing further insight into the binding process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This approach is pivotal in drug discovery and toxicology for predicting the activity of new or untested compounds. researchwithrowan.comresearchgate.net
A crucial first step in developing a QSAR model is the calculation of molecular descriptors. neovarsity.org These are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu Descriptors can be categorized based on their dimensionality, ranging from 0D (e.g., molecular weight) to 3D (e.g., molecular shape). hufocw.org For this compound, a variety of descriptors would be calculated to capture its constitutional, topological, geometrical, and electronic features.
A hypothetical set of calculated molecular descriptors for this compound is presented in the table below for illustrative purposes.
| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR |
| 0D Descriptors | Molecular Weight | 185.32 g/mol | Represents the size of the molecule. |
| Atom Count | 39 | Basic constitutional parameter. | |
| 1D Descriptors | Number of H-bond Donors | 1 | Influences interactions with biological targets. |
| Number of H-bond Acceptors | 2 | Key for molecular recognition. | |
| LogP (octanol-water partition coefficient) | 2.5 | Indicates the lipophilicity and membrane permeability. | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | 23.47 Ų | Predicts drug transport properties. |
| Molar Refractivity | 55.4 cm³ | Relates to molecular volume and polarizability. | |
| Number of Rotatable Bonds | 5 | Describes molecular flexibility. | |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | ~450 Ų | Represents the surface available for interaction. |
| Molecular Volume | ~190 ų | Encodes steric properties. |
Once a large number of descriptors are calculated, feature selection becomes a critical step to identify the most relevant descriptors and avoid overfitting the model. aip.org Various methods can be employed for this purpose, including genetic algorithms, forward selection, and backward elimination. oup.com The goal is to select a subset of descriptors that have the highest correlation with the biological activity of interest while being minimally correlated with each other. nih.gov For instance, in a hypothetical QSAR study of this compound, a genetic algorithm might be used to select a combination of LogP, TPSA, and the number of rotatable bonds as the most predictive features for a specific biological endpoint.
With the selected descriptors, a predictive model can be built to correlate these structural features with the chemical behavior or biological activity of this compound. nih.gov Several statistical and machine learning methods are available for model development, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). oup.com
The choice of modeling technique depends on the complexity of the relationship between the descriptors and the activity. For a linear relationship, MLR or PLS might be suitable. For more complex, non-linear relationships, machine learning algorithms like SVM or ANNs are often more powerful. acs.org
A hypothetical predictive model for a specific activity of this compound could be represented by a mathematical equation derived from MLR:
Biological Activity = c₀ + c₁(LogP) + c₂(TPSA) + c₃(Number of Rotatable Bonds)*
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The predictive power and robustness of the developed QSAR model must be rigorously validated. wikipedia.org This is typically done by splitting the initial dataset into a training set for model building and a test set for external validation. neovarsity.org Key statistical parameters used to assess the model's quality include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). neovarsity.org
The table below illustrates a hypothetical validation of a QSAR model for this compound.
| Model Validation Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-Validation) | 0.75 | Good internal predictivity and robustness. |
| R² (Test Set) | 0.82 | The model has good predictive power for new compounds. |
| RMSE | 0.25 | Low error in the prediction of biological activity. |
Such a validated QSAR model could then be used to predict the chemical behavior of structurally similar compounds and guide the design of new molecules with desired properties. researchwithrowan.com
Chemical Reactivity and Derivatization of 1 2 Ethylbutyl Piperidin 3 Ol
The molecular structure of 1-(2-Ethylbutyl)piperidin-3-ol incorporates three distinct functional regions that dictate its chemical behavior: the secondary amine within the piperidine (B6355638) ring, the secondary hydroxyl group on the ring, and the saturated 2-ethylbutyl side chain attached to the nitrogen. Each of these sites offers a platform for specific chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity at one site can be influenced by the presence of the others, necessitating careful selection of reagents and reaction conditions to achieve chemoselectivity.
Applications of 1 2 Ethylbutyl Piperidin 3 Ol As a Chemical Scaffold and Reagent
Utilization in the Construction of Complex Organic Molecules
The 1-(2-ethylbutyl)piperidin-3-ol framework serves as a valuable starting point for the synthesis of more elaborate molecules. The secondary alcohol at the C-3 position provides a convenient handle for further functionalization through a variety of well-established organic transformations. For instance, oxidation of the hydroxyl group can yield the corresponding ketone, 1-(2-ethylbutyl)piperidin-3-one, which can then serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reactions. This allows for the introduction of diverse substituents at the C-3 position with potential for diastereoselective control, influenced by the bulky N-(2-ethylbutyl) group.
Furthermore, the hydroxyl group can be transformed into a good leaving group, for example, by tosylation or mesylation, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities, including azides, nitriles, and various carbon nucleophiles. The nitrogen atom of the piperidine (B6355638) ring, while bearing a bulky alkyl group, can still participate in reactions such as quaternization, opening up pathways to novel ammonium (B1175870) salts with potential applications as phase-transfer catalysts or ionic liquids. The 2-ethylbutyl group itself, while primarily influencing the steric environment of the molecule, can also be a site for remote functionalization under specific conditions, although this is less common.
The strategic combination of these transformations allows for the elaboration of the this compound core into intricate polycyclic systems or molecules with multiple stereocenters, making it a useful scaffold for the exploratory synthesis of new chemical entities.
Role in Ligand Design for Catalysis and Coordination Chemistry
The design of ligands is a cornerstone of modern catalysis and coordination chemistry, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. This compound possesses key features that make it an attractive candidate for ligand synthesis. The piperidine nitrogen and the C-3 hydroxyl group can act as a bidentate N,O-chelate system for a variety of transition metals.
The coordination of both the nitrogen and the oxygen to a metal center forms a stable five-membered ring, which can influence the electronic and steric properties of the resulting metal complex. The bulky 2-ethylbutyl group on the nitrogen atom can create a specific steric pocket around the metal center, which can be exploited to control the access of substrates to the catalytic site, thereby influencing the selectivity of the reaction. For instance, in asymmetric catalysis, a chiral version of this ligand could induce enantioselectivity in reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.
The hydroxyl group can also be further modified to introduce other donor atoms. For example, etherification with a phosphine-containing fragment could lead to the synthesis of a P,N,O-tridentate ligand. The versatility in modifying the basic this compound structure allows for the fine-tuning of the ligand's electronic and steric properties to optimize the performance of a metal catalyst for a specific transformation.
Below is a table summarizing the potential coordination modes of ligands derived from this compound:
| Ligand Type | Donor Atoms | Potential Applications in Catalysis |
| Bidentate | N, O | Asymmetric hydrogenation, transfer hydrogenation |
| Tridentate | P, N, O | Cross-coupling reactions, hydroformylation |
| Monodentate | N | Polymerization, various transition metal-catalyzed reactions |
Employment as a Chiral Building Block in Asymmetric Synthesis
When obtained in an enantiomerically pure form, this compound becomes a valuable chiral building block for asymmetric synthesis. The stereocenter at the C-3 position can be used to control the stereochemical outcome of subsequent reactions, either through substrate control or by acting as a chiral auxiliary.
As a chiral building block, the enantiopure piperidinol can be incorporated into a larger target molecule, transferring its chirality to the final product. This is a common strategy in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity. For example, the synthesis of alkaloids or other nitrogen-containing bioactive molecules could utilize either (R)- or (S)-1-(2-ethylbutyl)piperidin-3-ol as a key starting material to establish a crucial stereocenter early in the synthetic sequence.
Furthermore, the hydroxyl group of the enantiopure piperidinol can be used to attach the molecule to a prochiral substrate, effectively forming a chiral auxiliary. The steric hindrance provided by the 2-ethylbutyl group, in conjunction with the defined stereochemistry at C-3, can direct the approach of a reagent to one face of the prochiral substrate, leading to a diastereoselective reaction. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered, having served its purpose of inducing chirality.
The following table outlines the potential stereochemical outcomes when using enantiopure this compound in asymmetric synthesis:
| Application | Role of this compound | Desired Outcome |
| Total Synthesis | Chiral Building Block | Incorporation of a specific stereocenter into the target molecule. |
| Asymmetric Transformation | Chiral Auxiliary | Diastereoselective reaction on a prochiral substrate. |
| Asymmetric Catalysis | Chiral Ligand Precursor | Enantioselective formation of a product. |
Advanced Research Directions and Future Perspectives on 1 2 Ethylbutyl Piperidin 3 Ol Research
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of N-alkylated piperidines is a well-established field, but there is a continuous drive towards greener and more efficient methods. nih.govmdpi.comresearchgate.netnih.govproquest.com For 1-(2-Ethylbutyl)piperidin-3-ol , a primary synthetic route would likely involve the N-alkylation of piperidin-3-ol.
A potential conventional synthesis could involve the reaction of piperidin-3-ol with a 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane) in the presence of a base. researchgate.net However, future research should focus on more sustainable approaches. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents, with water as the only byproduct. scilit.com This would involve reacting piperidin-3-ol with 2-ethylbutanol using a transition metal catalyst.
Further green advancements could employ biocatalysis, using enzymes like lipases, which have been shown to catalyze the synthesis of piperidine (B6355638) derivatives. rsc.org The use of reusable solid acid catalysts or nanoparticle catalysts could also offer a more environmentally friendly alternative to traditional methods. nih.govmdpi.comresearchgate.netnih.govproquest.com These catalysts can often be used under solvent-free conditions or in green solvents, and their reusability reduces waste and cost. nih.govproquest.com
Table 1: Proposed Sustainable Synthetic Approaches for this compound
| Method | Alkylating Agent | Catalyst (Example) | Advantages |
| Hydrogen Autotransfer | 2-Ethylbutanol | Iridium or Ruthenium complex | High atom economy, water as byproduct. scilit.com |
| Biocatalysis | 2-Ethylbutanol (or derivative) | Immobilized Lipase (e.g., CALB) | Mild reaction conditions, high selectivity. rsc.org |
| Heterogeneous Catalysis | 2-Ethylbutyl halide/alcohol | Solid Acid (e.g., K-10 Montmorillonite) or Nanoparticles (e.g., Pt/Al2O3) | Reusable catalyst, potential for solvent-free conditions. nih.govmdpi.comresearchgate.net |
Exploration of Novel Reactivity and Transformation Pathways
The functional groups of This compound —a secondary alcohol and a tertiary amine—offer opportunities for a variety of chemical transformations. Future research could explore the reactivity of these sites to generate novel derivatives.
The hydroxyl group at the 3-position is a prime target for modification. It can be oxidized to the corresponding ketone, 1-(2-ethylbutyl)piperidin-3-one, which could serve as a precursor for further functionalization. Esterification or etherification of the hydroxyl group could also lead to a diverse range of compounds with potentially different physicochemical and biological properties. researchgate.net
The tertiary amine of the piperidine ring is generally stable, but under certain conditions, it can undergo reactions. For instance, N-oxide formation could be explored, or in more advanced applications, ring-opening reactions could be investigated, although this is less common for simple N-alkyl piperidines. Radical-mediated C-H amination/cyclization is another advanced area that could potentially be applied to create more complex fused or spirocyclic structures. nih.govmdpi.com
Integration with Automation and High-Throughput Synthesis
To accelerate the discovery and optimization of synthetic routes and to explore the potential applications of This compound and its derivatives, automation and high-throughput techniques are invaluable.
Flow chemistry offers a powerful platform for the synthesis of this compound. scilit.comvapourtec.comresearchgate.net The N-alkylation of piperidin-3-ol could be performed in a continuous flow reactor, allowing for rapid screening of reaction parameters such as temperature, pressure, and catalyst loading to quickly identify optimal conditions. scilit.com This approach also enhances safety and scalability. vapourtec.comresearchgate.net
Furthermore, automated synthesis platforms could be employed to create a library of analogs. By varying the N-substituent (using different alkyl halides or alcohols) or by modifying the hydroxyl group, a large number of related compounds could be synthesized in parallel. This high-throughput approach would be particularly useful for structure-activity relationship (SAR) studies in drug discovery.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are therefore a key area of future research.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a well-established process analytical technology (PAT) tool that could be applied to the synthesis of This compound . acs.orgfao.orgyoutube.com By inserting an ATR (Attenuated Total Reflectance) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time without the need for sampling. fao.orgyoutube.com For the N-alkylation of piperidin-3-ol, one could monitor the disappearance of the N-H stretching vibration of the starting material and the appearance of new bands corresponding to the C-N bond and the vibrations of the 2-ethylbutyl group. acs.org
Table 2: Potential In Situ FTIR Monitoring Parameters for the Synthesis of this compound
| Reaction Component | Key Vibrational Band (cm⁻¹) | Change During Reaction |
| Piperidin-3-ol (reactant) | N-H stretch (~3300-3500) | Decrease |
| 2-Ethylbutyl halide (reactant) | C-X stretch (e.g., C-Br ~500-600) | Decrease |
| This compound (product) | C-N stretch (~1000-1200) | Increase |
| Product formation | Appearance of new fingerprint region bands | Increase |
In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow chemistry setup, could also provide detailed mechanistic insights into the formation of This compound . nih.gov
Deepening Theoretical Understanding of Molecular Properties and Interactions
Computational chemistry provides a powerful lens through which to understand the structure, properties, and potential interactions of molecules at an atomic level. For This compound , theoretical studies can guide experimental work and help to predict its behavior.
Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the molecule. researchgate.netresearchgate.netnih.gov The piperidine ring typically adopts a chair conformation, and DFT can predict the energetic preference for the axial versus equatorial orientation of the hydroxyl and N-alkyl groups. researchgate.netnih.govnih.gov These calculations can also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity. researchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of This compound and its interactions with other molecules, such as solvent molecules or potential biological targets like proteins or enzymes. researchgate.netnih.govrsc.org These simulations can reveal preferred binding modes and help to rationalize any observed biological activity. nih.govrsc.org
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Ethylbutyl)piperidin-3-ol, and how can reaction parameters be optimized?
A two-step approach is typical: (1) Alkylation of piperidin-3-ol with 2-ethylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) purification via column chromatography. Yield optimization requires careful control of stoichiometry (1.2:1 alkylating agent:piperidin-3-ol), temperature (60–80°C), and reaction time (12–24 hours). Monitoring intermediates by TLC or LC-MS ensures minimal byproduct formation. For analogs, modifying the alkyl chain length or substituents (e.g., phenoxyethyl groups) can enhance bioactivity, as seen in structurally related anticonvulsant piperidin-3-ol derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution NMR (¹H, ¹³C) is essential to verify the piperidine ring conformation and alkyl substitution pattern. Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (C18 column, UV detection at 210 nm) assesses purity (>95%). For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended. Comparative data from PubChem entries for similar piperidin-3-ol derivatives (e.g., InChI keys, SMILES) can validate structural assignments .
Advanced Research Questions
Q. How do structural modifications to the piperidin-3-ol scaffold influence selectivity for sphingosine kinase 1 (SK1) versus SK2?
Small changes, such as substituting the alkyl chain (e.g., 4-octylphenethyl vs. 2-ethylbutyl) or hydroxyl position (C3 vs. C4), drastically alter isoform selectivity. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) showed 6.1-fold SK1/SK2 selectivity, while its C4-hydroxy analog (RB-005) achieved 15.0-fold selectivity. Competitive inhibition assays (e.g., ATP-depletion via LC-MS) and molecular docking studies (using SK1/SK2 crystal structures) are critical for elucidating binding interactions .
Q. What experimental and computational strategies are effective in predicting metabolic stability and bioavailability of this compound derivatives?
In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic degradation rates. In silico tools (e.g., SwissADME, pkCSM) predict CYP450 metabolism sites and permeability. Co-administration with food, as demonstrated for a structurally related cyclohexyl derivative, can enhance oral bioavailability by 30–50% via delayed gastric emptying and increased solubility .
Q. How should researchers resolve contradictions in reported bioactivity data for piperidin-3-ol analogs across studies?
Systematic replication under standardized conditions (e.g., cell lines, assay protocols) is essential. For example, discrepancies in anticonvulsant efficacy between in vivo models may arise from differences in blood-brain barrier penetration. Meta-analysis of pharmacokinetic parameters (e.g., logP, pKa) and dose-response curves can clarify structure-activity trends. Triangulating data from enzymatic assays, animal models, and clinical observations improves reliability .
Methodological Recommendations
- Stereochemical Analysis: Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
- Enzyme Assays: Employ fluorescence-based SK1/SK2 activity kits (e.g., Echelon Biosciences) with controls for ATP interference .
- Bioavailability Studies: Combine fed/fasted state pharmacokinetic trials in rodents with Caco-2 cell permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
